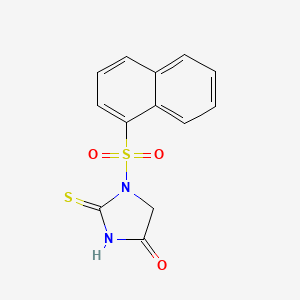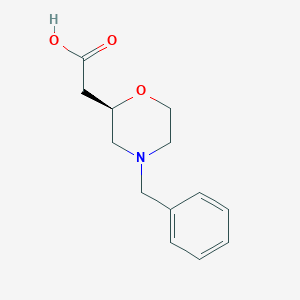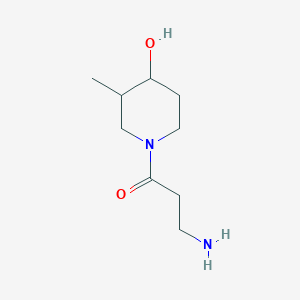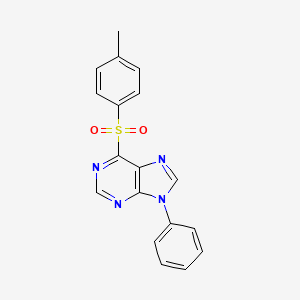
1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a sulfonyl group, and an imidazolidinone ring
Vorbereitungsmethoden
The synthesis of 1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of naphthalene-1-sulfonyl chloride with an appropriate imidazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group, using reagents like lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, influencing cellular processes related to oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one can be compared with other sulfonyl-containing compounds, such as:
Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of various sulfonyl derivatives.
Naphthalene-2-sulfonyl chloride: Similar in structure but with the sulfonyl group at a different position on the naphthalene ring.
Sulfonylureas: A class of compounds used as antidiabetic agents, which also contain a sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
| 113699-54-0 | |
Molekularformel |
C13H10N2O3S2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-naphthalen-1-ylsulfonyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H10N2O3S2/c16-12-8-15(13(19)14-12)20(17,18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,16,19) |
InChI-Schlüssel |
LPSPZMPOYCAXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=S)N1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/no-structure.png)
![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)

![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)



![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)


